molecular formula C13H11F B15203091 4-Fluoro-3'-methyl-1,1'-biphenyl

4-Fluoro-3'-methyl-1,1'-biphenyl

Cat. No.: B15203091
M. Wt: 186.22 g/mol
InChI Key: DCOJTADDBPCOQO-UHFFFAOYSA-N
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Description

4-Fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of 4-fluorophenylboronic acid with 3-methylbromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods: Industrial production of 4-Fluoro-3’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.

    Oxidation: Products include biphenyl ketones.

    Reduction: Products include biphenyl alcohols.

Scientific Research Applications

4-Fluoro-3’-methyl-1,1’-biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Fluoro-1,1’-biphenyl: Similar structure but lacks the methyl group.

    3-Fluoro-4’-methyl-1,1’-biphenyl: Similar structure with different positioning of the fluorine and methyl groups.

    4-Methyl-1,1’-biphenyl: Lacks the fluorine atom.

Uniqueness: The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a unique electronic environment that can be exploited in various chemical and biological contexts .

Properties

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-4-(3-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3

InChI Key

DCOJTADDBPCOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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